3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a phenyl group at the first position, two methyl groups at the third and fifth positions, and an aldehyde group at the fourth position. It is a solid substance with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .
Mechanism of Action
Target of Action
It’s known that nitrile-containing agents, which this compound can serve as a precursor for, have been found to interact with small molecule inhibitors .
Mode of Action
It’s known that the compound can serve as a precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
It’s known that the compound can serve as a precursor for the synthesis of various functional groups .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 2-amino-3,5-dimethylpyrazole under acidic conditions, followed by oxidation to form the aldehyde group . Another approach includes the reaction of acetylacetone with phenylhydrazine to form the pyrazole ring, followed by formylation at the fourth position using Vilsmeier-Haack reagent .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-methanol, and various substituted derivatives .
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the phenyl group, resulting in different reactivity and biological activity.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Contains an additional methyl group, which can influence its chemical properties and reactivity.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different chemical reactivity compared to the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRTQQGXWPTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066756 | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22042-79-1 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22042-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the rings in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: The molecule of this compound consists of a pyrazole ring connected to a phenyl ring. These two rings are not coplanar but are significantly twisted relative to each other. The dihedral angle between the five-membered pyrazole ring and the six-membered phenyl ring is 68.41° []. This non-planar arrangement is likely due to steric hindrance between the methyl groups on the pyrazole ring and the hydrogen atoms on the phenyl ring.
Q2: How does the aldehyde group in this compound orient itself with respect to the pyrazole ring?
A2: The aldehyde group (-CHO) is almost coplanar with the pyrazole ring. This means the aldehyde group lies roughly in the same plane as the pyrazole ring []. The near coplanarity is indicated by the small torsion angle of -0.4° for the C-C-C-O bonds connecting the aldehyde group to the pyrazole ring.
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